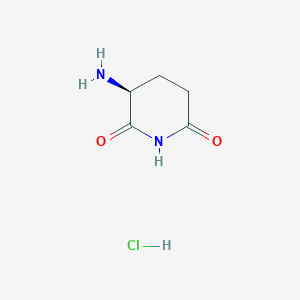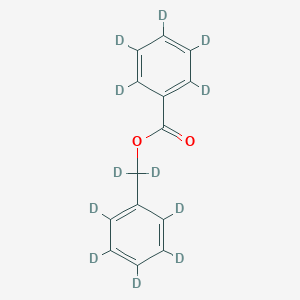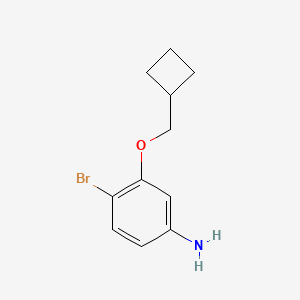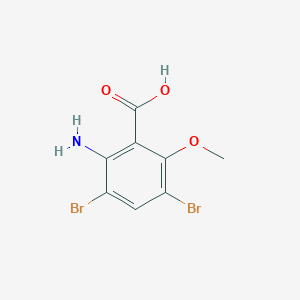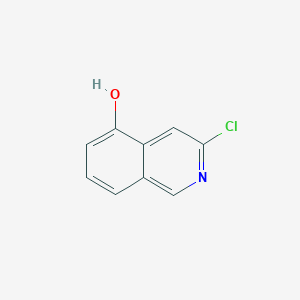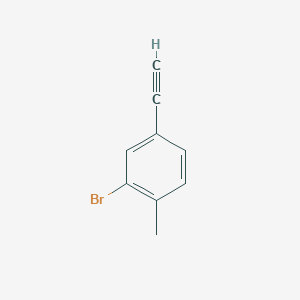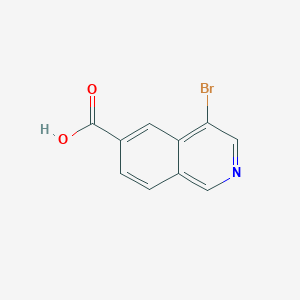
4-Bromoisoquinoline-6-carboxylic acid
Vue d'ensemble
Description
4-Bromoisoquinoline-6-carboxylic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
There are several papers that discuss the synthesis of 4-Bromoisoquinoline-6-carboxylic acid. For instance, a paper titled “A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone” provides a detailed synthesis process . Another paper titled “Synthesis of coordination compounds with 4 …” also discusses the synthesis of this compound .
Molecular Structure Analysis
The molecular structure of 4-Bromoisoquinoline-6-carboxylic acid is complex. It has a bicyclic core structure with a carboxylic acid group at position 3 and a carbonyl at position 4 .
Chemical Reactions Analysis
4-Bromoisoquinoline-6-carboxylic acid is known to participate in various chemical reactions. For instance, it can undergo oxidation of aza-indoles to yield the corresponding aza-isatin for subsequent Pfitzinger condensation . More details about its chemical reactions can be found in the paper titled "Reactions of Carboxylic Acids" .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromoisoquinoline-6-carboxylic acid are influenced by its molecular structure. For instance, its molecular weight is 252.06 g/mol . Carboxylic acids, such as 4-Bromoisoquinoline-6-carboxylic acid, are known to have high boiling points and their solubility decreases with molar mass .
Applications De Recherche Scientifique
Synthesis and Organic Synthesis Applications
4-Bromoisoquinoline-6-carboxylic acid plays a crucial role in the field of organic synthesis, particularly in the selective synthesis of 4-bromoisoquinoline and its derivatives. The electrocyclic reaction catalyzed by palladium under different conditions allows for the selective formation of 4-bromoisoquinoline. This compound's synthesis involves the use of PdBr2/CuBr2/LiBr in MeCN, highlighting its significance in introducing bromine into organic molecules, thus enhancing methodologies for organic synthesis due to the versatility of bromine in further chemical transformations (Zhang, Li, & Xiao, 2013).
Pharmacological and Medicinal Chemistry
In medicinal chemistry, derivatives of 4-bromoisoquinoline exhibit significant biological activities, including cytotoxic effects against various cancer cell lines. For instance, aminoquinones structurally related to marine isoquinolinequinones, such as 7-amino-6-bromoisoquinoline-5,8-quinone, demonstrate promising antitumor activity. These compounds, including the series of 6-, 7-, and 6,7-substituted isoquinolinequinones, have shown moderate to high potency against healthy lung fibroblasts and human tumor cell lines, such as AGS gastric adenocarcinoma, SK-MES-1 lung, J82 bladder carcinoma, and HL-60 leukemia cells. Compounds like 4b, 12, and 13, particularly 7-amino-6-bromoisoquinoline-5,8-quinone, have been highlighted for their significant activity, indicating the potential of 4-bromoisoquinoline derivatives in cancer therapy (Delgado, Ibacache, Theoduloz, & Valderrama, 2012).
Catalysis and Material Science
Furthermore, 4-bromoisoquinoline-6-carboxylic acid derivatives are explored in catalysis and material science, particularly in the development of water oxidation catalysts. Complexes containing the tetradentate ligand [1,1'-biisoquinoline]-3,3'-dicarboxylic acid with 4-bromoisoquinoline as axial ligands have been synthesized. These complexes have shown potential as molecular water oxidation catalysts in acidic media, indicating the role of 4-bromoisoquinoline derivatives in enhancing the efficiency of catalytic processes, although with modest turnover numbers and frequencies compared to related analogues (Scherrer, Schilling, Luber, Fox, Spingler, Alberto, & Richmond, 2016).
Analytical Chemistry Applications
In analytical chemistry, novel derivatization reagents possessing a bromoquinolinium structure, such as 1-(3-aminopropyl)-3-bromoquinolinium bromide (APBQ), have been synthesized for the analysis of carboxylic acids in biological samples. This methodology facilitates the efficient reaction with carboxylic acids, enhancing the sensitivity and specificity of HPLC-MS analyses. The presence of a bromine atom in the APBQ structure allows for the easy identification of carboxylic acids due to the characteristic bromine isotope pattern, demonstrating the utility of 4-bromoisoquinoline derivatives in the qualitative and quantitative analyses of biological samples (Mochizuki, Inagaki, Suzuki, Min, Inoue, Todoroki, & Toyo’oka, 2013).
Safety And Hazards
Propriétés
IUPAC Name |
4-bromoisoquinoline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-9-5-12-4-7-2-1-6(10(13)14)3-8(7)9/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWCQTRYIQADHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2C=C1C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromoisoquinoline-6-carboxylic acid | |
CAS RN |
1637280-23-9 | |
| Record name | 4-bromoisoquinoline-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



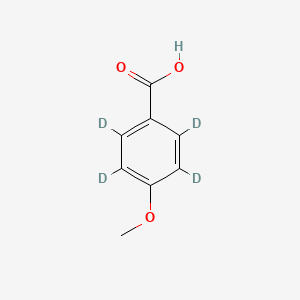
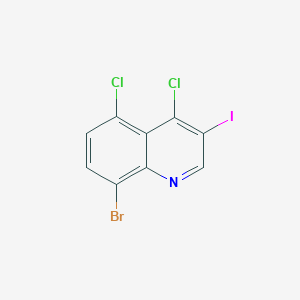
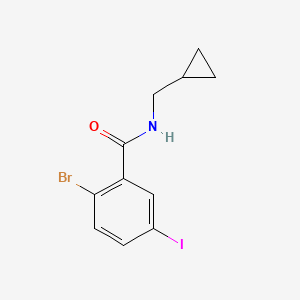

![3-[(Dimethylamino)methyl]furan-2-carboxylic acid hydrochloride](/img/structure/B1381473.png)
